![molecular formula C6H10N2O B598023 2,6-Diazaspiro[3.4]octan-5-one CAS No. 1203797-62-9](/img/structure/B598023.png)
2,6-Diazaspiro[3.4]octan-5-one
Overview
Description
2,6-Diazaspiro[3.4]octan-5-one is a heterocyclic compound characterized by a spiro-connected bicyclic structure containing nitrogen atoms at the 2 and 6 positions.
Mechanism of Action
Target of Action
The primary target of 2,6-Diazaspiro[3.4]octan-5-one is the Sigma-1 receptor (σ1R) . The σ1R is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling through the IP3 receptor. It is involved in various cellular functions, and its antagonists have been reported to enhance the analgesic effect of mu opioid receptor (MOR) agonists without amplifying the adverse effects .
Mode of Action
This compound interacts with σ1R as an antagonist . By binding to σ1R, it inhibits the action of σ1R, which in turn enhances the antinociceptive effect of MOR agonists .
Biochemical Pathways
The exact biochemical pathways affected by 2,6-Diazaspiro[3It is known that σ1r antagonists can enhance the analgesic effect of mor agonists . This suggests that this compound may affect the opioid signaling pathway, which plays a crucial role in pain perception.
Result of Action
The primary result of this compound’s action is the enhancement of the antinociceptive effect of morphine and the prevention of morphine-induced analgesic tolerance . This suggests that it could be used to improve pain management strategies, particularly in cases where opioid tolerance has developed.
Biochemical Analysis
Biochemical Properties
2,6-Diazaspiro[3.4]octan-5-one plays a significant role in biochemical reactions. It has been found to interact with sigma-1 receptors, which are involved in modulating the effects of opioids like morphine . The compound acts as a sigma-1 receptor antagonist, enhancing the antinociceptive effect of morphine and rescuing morphine tolerance . Additionally, this compound has shown potential in inhibiting Mycobacterium tuberculosis, making it a promising candidate for antitubercular drug development .
Cellular Effects
This compound influences various cellular processes. It has been observed to enhance the antinociceptive effect of morphine by interacting with sigma-1 receptors, which play a role in cell signaling pathways . This interaction helps in rescuing morphine-induced analgesic tolerance, thereby improving pain management . Furthermore, the compound’s antitubercular activity suggests its potential impact on cellular metabolism and gene expression in Mycobacterium tuberculosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with sigma-1 receptors. By acting as an antagonist, it modulates the receptor’s activity, leading to enhanced antinociceptive effects and reduced morphine tolerance . Additionally, the compound’s structure allows it to interact with bacterial enzymes, inhibiting the growth of Mycobacterium tuberculosis . These interactions highlight the compound’s potential as a therapeutic agent in pain management and tuberculosis treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, maintaining its efficacy in enhancing the antinociceptive effect of morphine and inhibiting Mycobacterium tuberculosis . Long-term studies have indicated that the compound can consistently rescue morphine tolerance, suggesting its potential for sustained therapeutic use
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances the antinociceptive effect of morphine without causing significant adverse effects . At higher doses, there may be potential toxic effects, which necessitate careful dosage optimization in therapeutic applications . Studies have shown that the compound’s antitubercular activity is also dose-dependent, with higher doses leading to more effective inhibition of Mycobacterium tuberculosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with sigma-1 receptors and bacterial enzymes, influencing metabolic flux and metabolite levels The compound’s ability to modulate these pathways highlights its potential as a therapeutic agent in pain management and tuberculosis treatment
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its efficacy. The compound is likely transported via specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with sigma-1 receptors and bacterial enzymes, which ultimately determine its therapeutic efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes have been developed for the preparation of 2,6-Diazaspiro[3.4]octan-5-one. One common method involves the annulation of cyclopentane or four-membered rings using readily available starting materials. These approaches typically employ conventional chemical transformations and minimal chromatographic purifications . Another method involves the manipulation of ester functionalities through one-pot alkaline hydrolysis followed by transformation to amides and subsequent deprotection-acylation protocols .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. The use of readily available starting materials and conventional chemical transformations suggests that industrial production could be feasible with optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
2,6-Diazaspiro[3.4]octan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen atoms and the spiro-connected structure, which provides unique reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using agents such as potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst. Substitution reactions often involve nucleophiles like amines or halides under mild conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the formation of various substituted spiro compounds .
Scientific Research Applications
2,6-Diazaspiro[3
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: This compound shares a similar spiro-connected structure but differs in the position of the carbonyl group.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane:
Uniqueness
2,6-Diazaspiro[3.4]octan-5-one stands out due to its specific structural features, including the position of the nitrogen atoms and the carbonyl group.
Properties
IUPAC Name |
2,6-diazaspiro[3.4]octan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-5-6(1-2-8-5)3-7-4-6/h7H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWNHGPWYMORFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C12CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717096 | |
| Record name | 2,6-Diazaspiro[3.4]octan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203797-62-9 | |
| Record name | 2,6-Diazaspiro[3.4]octan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


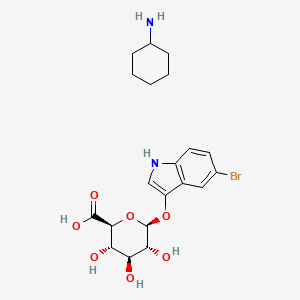
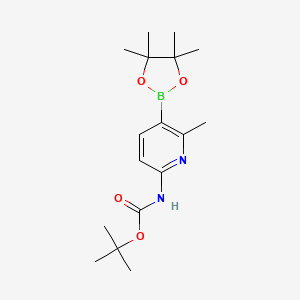
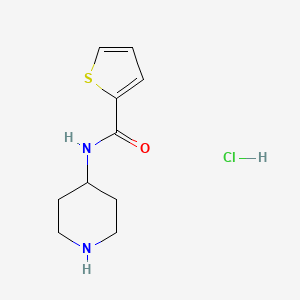
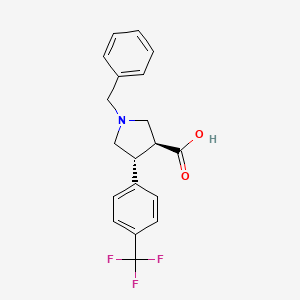
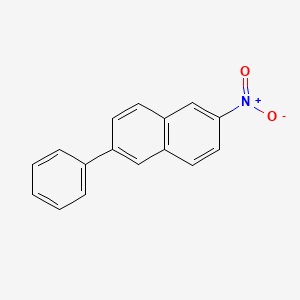
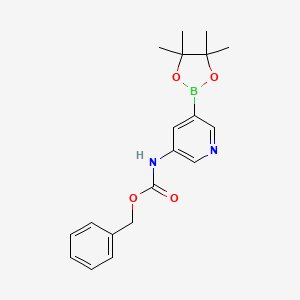
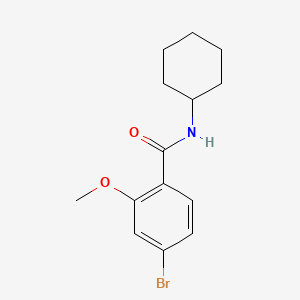
![4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B597949.png)

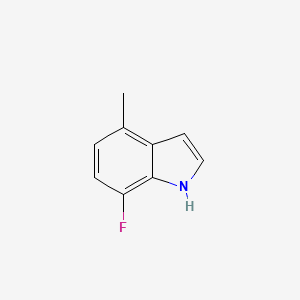
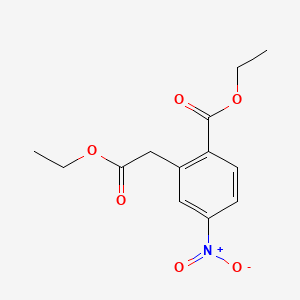
![Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B597959.png)
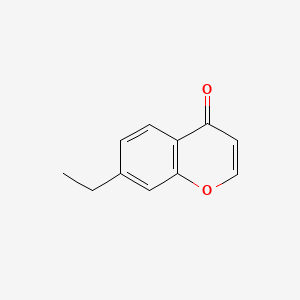
![3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B597962.png)
